![molecular formula C19H14F2N4OS2 B2530870 Benzo[d]thiazol-2-yl(4-(4,6-difluorbenzo[d]thiazol-2-yl)piperazin-1-yl)methanon CAS No. 897481-50-4](/img/structure/B2530870.png)

Benzo[d]thiazol-2-yl(4-(4,6-difluorbenzo[d]thiazol-2-yl)piperazin-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

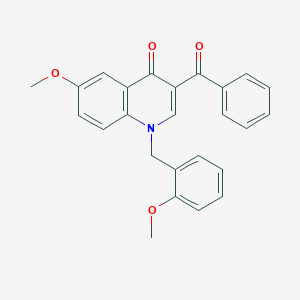

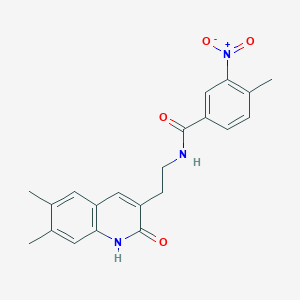

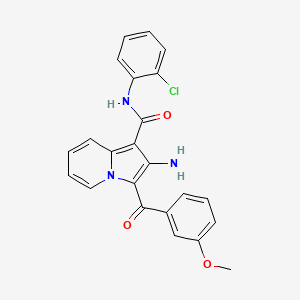

Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H14F2N4OS2 and its molecular weight is 416.46. The purity is usually 95%.

BenchChem offers high-quality Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Tuberkulose-Verbindungen

Benzothiazol-basierte Verbindungen wurden synthetisiert und auf ihre antituberkulösen Eigenschaften untersucht . Die inhibitorischen Konzentrationen der neu synthetisierten Moleküle wurden mit den Standard-Referenzmedikamenten verglichen, und es wurde eine bessere Hemmwirkung in neuen Benzothiazol-Derivaten gegen M. tuberculosis gefunden.

Entzündungshemmende Medikamente

Benzothiazol-Derivate wurden bei der Synthese von nichtsteroidalen Antirheumatika (NSAR) eingesetzt. Beispielsweise führte eine Reaktion zwischen Benzo[d]thiazol-2-amin und Flurbiprofen zu einem neuen Flurbiprofen-Derivat .

Antitumor-Verbindungen

Verschiedene Benzothiazol-haltige Verbindungen besitzen Antitumoraktivitäten . Der Benzothiazol-Kern ist in verschiedenen bioaktiven Molekülen wie Antitumor-Verbindungen vorhanden .

Antimikrobielle Verbindungen

Es wurde festgestellt, dass Benzothiazol-Derivate antimikrobielle Eigenschaften besitzen . Sie wurden bei der Synthese neuer antimikrobieller Chemotypen verwendet .

Antiepileptische Verbindungen

Benzothiazol-Derivate wurden auf ihre antiepileptischen Eigenschaften untersucht . Sie wurden bei der Synthese neuer antiepileptischer Chemotypen verwendet .

Antidiabetische Verbindungen

Benzothiazol-Derivate wurden auf ihre antidiabetischen Eigenschaften untersucht . Sie wurden bei der Synthese neuer antidiabetischer Chemotypen verwendet .

Antipsychotische Verbindungen

Benzothiazol-Derivate wurden auf ihre antipsychotischen Eigenschaften untersucht . Sie wurden bei der Synthese neuer antipsychotischer Chemotypen verwendet .

Quorum-Sensing-Inhibitoren

Benzothiazol-Derivate wurden bei der Synthese neuartiger Verbindungen verwendet, die das Quorum-Sensing hemmen . Diese Verbindungen sind aufstrebende Gebiete bei der Entdeckung neuer Medikamente .

Biochemische Analyse

Biochemical Properties

Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit quorum sensing in Gram-negative bacteria by targeting the LasB system . This interaction involves binding to the active site of the LasR protein, thereby preventing the expression of virulence factors and biofilm formation. Additionally, the compound has been found to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . These interactions highlight the compound’s potential as a therapeutic agent in treating bacterial infections and inflammatory conditions.

Cellular Effects

Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exerts various effects on different cell types and cellular processes. In bacterial cells, it disrupts quorum sensing pathways, leading to reduced virulence and biofilm formation . In mammalian cells, the compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway . This results in decreased inflammation and improved cellular function. Furthermore, the compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes and proteins, inhibiting their activity. For instance, its interaction with the LasR protein in Gram-negative bacteria involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site . In mammalian cells, the compound inhibits COX enzymes by binding to their catalytic sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, the compound modulates gene expression by interfering with transcription factors such as NF-κB, leading to altered expression of inflammatory genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound has been associated with sustained inhibition of quorum sensing and inflammation . In in vivo studies, the compound’s effects on cellular function have been shown to persist for several days, with gradual recovery observed after discontinuation of treatment.

Dosage Effects in Animal Models

The effects of benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At low doses, the compound effectively inhibits quorum sensing and inflammation without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. These findings highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.

Metabolic Pathways

Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolites can further modulate metabolic flux and influence the levels of key metabolites in cells. Additionally, the compound’s interaction with metabolic enzymes can lead to changes in the overall metabolic profile, affecting cellular energy production and homeostasis.

Transport and Distribution

The transport and distribution of benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential. For example, its accumulation in inflamed tissues enhances its anti-inflammatory effects, while its distribution in bacterial cells targets quorum sensing pathways.

Subcellular Localization

The subcellular localization of benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . It can also be found in the nucleus, where it modulates gene expression by interacting with transcription factors. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. These localization patterns are essential for the compound’s ability to exert its biochemical and cellular effects.

Eigenschaften

IUPAC Name |

1,3-benzothiazol-2-yl-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N4OS2/c20-11-9-12(21)16-15(10-11)28-19(23-16)25-7-5-24(6-8-25)18(26)17-22-13-3-1-2-4-14(13)27-17/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXBXPNYZRSGQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide](/img/structure/B2530788.png)

![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2530796.png)

![Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride](/img/structure/B2530799.png)

![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)

![3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B2530807.png)